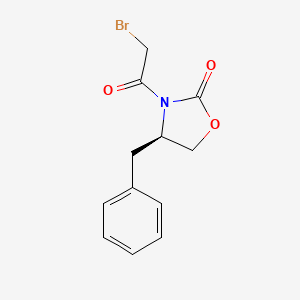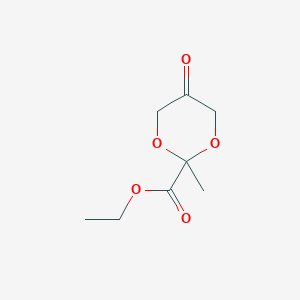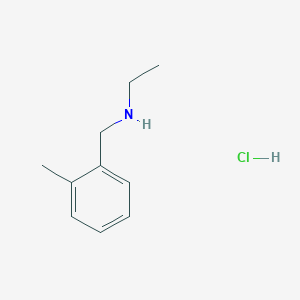
2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-
Overview
Description
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery . Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group .
Synthesis Analysis
The synthesis of 2-oxazolidinone frameworks has been achieved through carbon dioxide (CO2) fixation reactions under solvent-free conditions . The cycloaddition of CO2 to aziridine derivatives is discussed first . This is followed by carboxylative cyclization of N-propargylamines with CO2 and three-component coupling of epoxides, amines, and CO2 .Molecular Structure Analysis
The molecular structure of 2-oxazolidinone consists of a five-member heterocyclic ring . This ring is the most investigated in drug discovery among the three possible isomers of oxazolidinone .Chemical Reactions Analysis
The chemical reactions involving 2-oxazolidinone primarily involve the incorporation of CO2 into the oxazolidinone framework . This process includes the cycloaddition of CO2 to aziridine derivatives, carboxylative cyclization of N-propargylamines with CO2, and three-component coupling of epoxides, amines, and CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-oxazolidinone are largely determined by its five-member heterocyclic ring structure . This structure allows for a variety of biological applications in medicinal chemistry .Scientific Research Applications
Medicinal Chemistry
Oxazolidinones, including the compound , are versatile scaffolds in medicinal chemistry . They are five-member heterocyclic rings with several biological applications. Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .
Drug Discovery
The compound has been used in the discovery of new drugs. Linezolid was the first approved drug containing an oxazolidinone ring as the pharmacophore group . Numerous analogues have been developed since its arrival on the market in 2000 .
Treatment of Various Diseases
Oxazolidinone derivatives have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
Chiral Auxiliaries in Asymmetric Alkylation
Oxazolidinones have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy has been found promising and successful when used as the key step in the total synthesis of several biologically active natural products .
Total Synthesis of Natural Products
The compound has been used in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities . Chiral auxiliaries are generally considered reliable compounds with well-known configurations, enabling and controlling the synthesis of a large number of enantiomerically pure compounds in a time-efficient manner .
Phase-Transfer Catalysts
A series of bifunctional phase-transfer catalysts (PTCs) were synthesized to catalyze the [3 + 2] coupling reaction of isocyanates and epoxides to afford 2-oxazolidinones in good to high yields .
Mechanism of Action
properties
IUPAC Name |
(4R)-4-benzyl-3-(2-bromoacetyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZQCCUDZHVFMO-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)- | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)

![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2622603.png)